

The Discovery and Synthesis of Totrombopag Choline: A Thrombopoietin Receptor Agonist

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Compound of Interest

Compound Name: Totrombopag Choline

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Totrombopag choline, a choline salt of the active moiety Totrombopag (also known as Eltrombopag), is a second-generation, orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. It was developed to address the limitations of first-generation thrombopoietic growth factors, offering a non-peptide alternative for the treatment of thrombocytopenia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **Totrombopag choline**. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a summary of its preclinical and clinical data.

Introduction

Thrombocytopenia, a condition characterized by a low platelet count, is a significant clinical problem that can lead to an increased risk of bleeding. It can be caused by a variety of factors, including autoimmune disorders such as immune thrombocytopenia (ITP), chemotherapy, and chronic liver disease. The primary physiological regulator of platelet production is thrombopoietin (TPO), a hematopoietic growth factor that binds to the c-Mpl receptor on megakaryocytes and their precursors, stimulating their proliferation and differentiation.

The development of recombinant human TPO (rhTPO) and pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) provided therapeutic options

but was hampered by the development of neutralizing antibodies against endogenous TPO. This led to the search for small-molecule, non-peptide TPO receptor agonists that could mimic the action of TPO without inducing an immune response. Totrombopag (Eltrombopag) emerged from these efforts as a potent and orally active agent.^[1] This guide focuses on the choline salt of Totrombopag, providing detailed technical information for researchers and drug development professionals.

Discovery and Mechanism of Action

Discovery

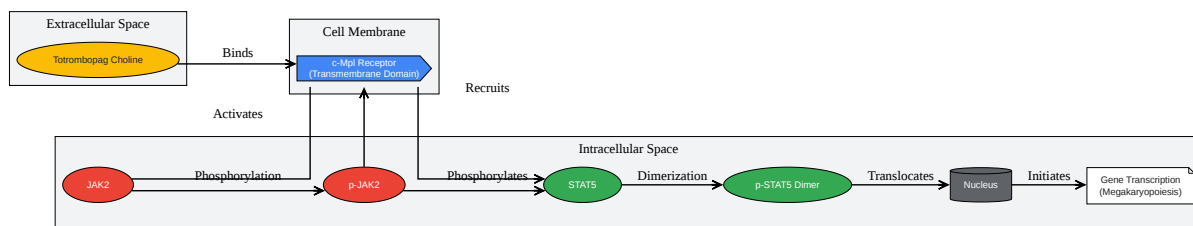
Totrombopag was discovered through a high-throughput screening campaign aimed at identifying small molecules that could activate the TPO receptor (c-Mpl). The screening efforts focused on non-peptide compounds to avoid the immunogenicity issues associated with recombinant protein therapies. The initial lead compounds were optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of Totrombopag (SB-497115).^[2]

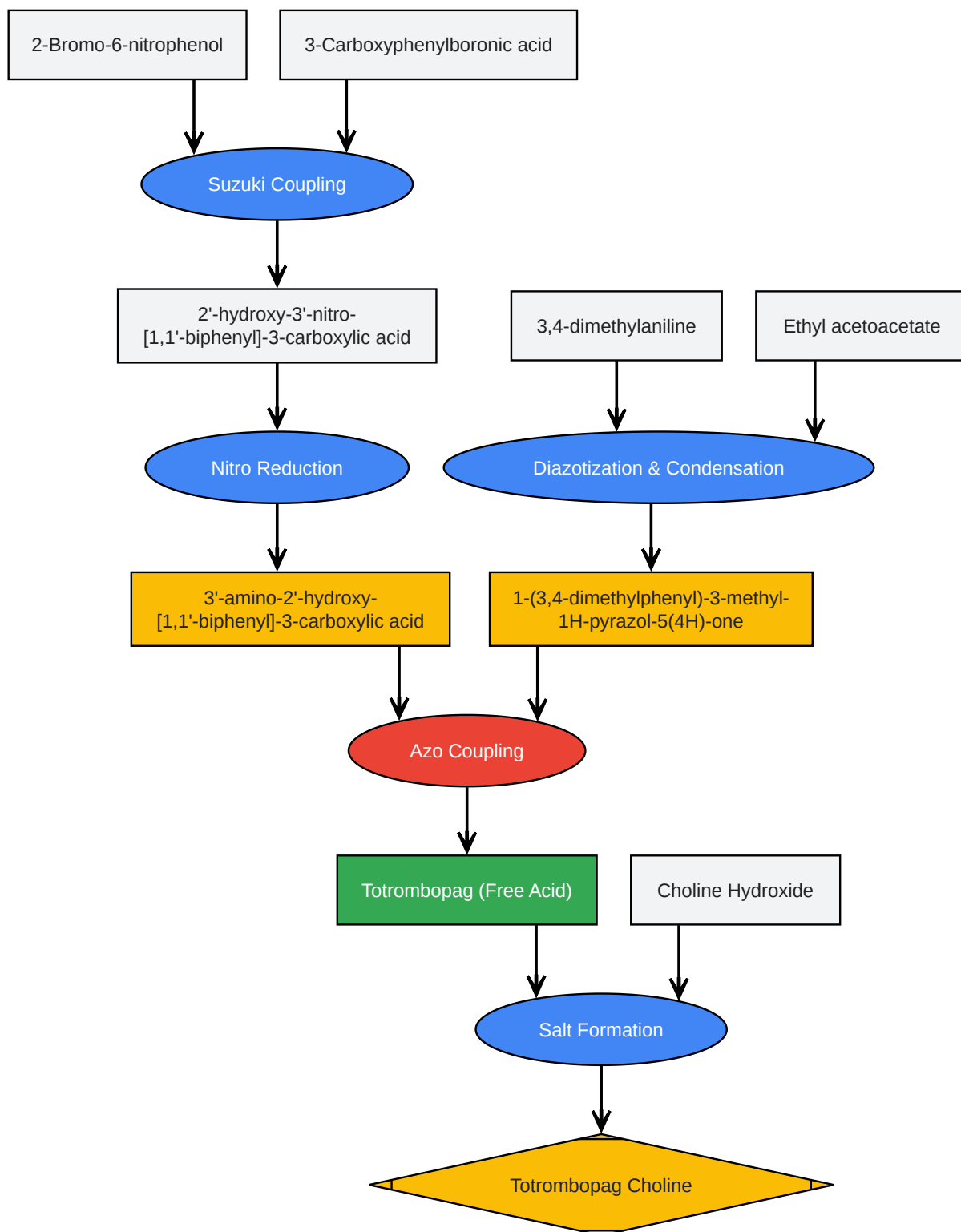
Mechanism of Action

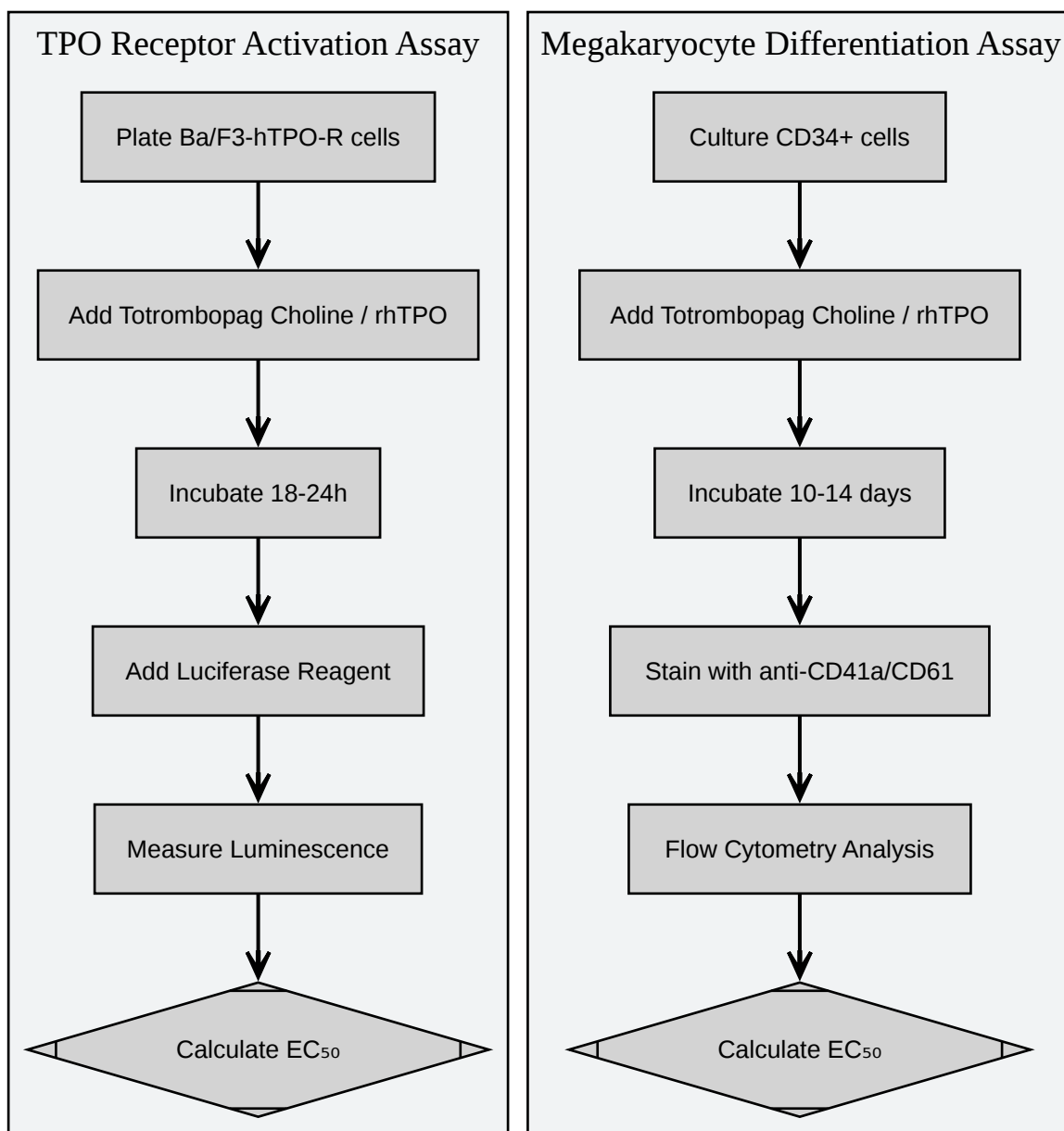
Totrombopag choline acts as a TPO receptor agonist, but it binds to a transmembrane site of the c-Mpl receptor, distinct from the binding site of endogenous TPO.^[3] This non-competitive binding allows for an additive effect with endogenous TPO in stimulating megakaryopoiesis.^[4] Upon binding, Totrombopag induces a conformational change in the c-Mpl receptor, leading to its dimerization and the activation of intracellular signaling pathways.

The primary signaling cascade activated by Totrombopag is the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.^[5] Specifically, receptor activation leads to the phosphorylation and activation of JAK2, which in turn phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor. These phosphorylated sites serve as docking sites for STAT proteins, primarily STAT5. Once recruited, STAT5 is also phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and subsequent activation of target genes involved in the proliferation and differentiation of megakaryocytes.

Signaling Pathway of Totrombopag Choline







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